Ethyl 2-oxo-5-phenylpentanoate
CAS No.: 81867-09-6
Cat. No.: VC8296975
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81867-09-6 |
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Molecular Formula | C13H16O3 |
Molecular Weight | 220.26 g/mol |
IUPAC Name | ethyl 2-oxo-5-phenylpentanoate |
Standard InChI | InChI=1S/C13H16O3/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
Standard InChI Key | MJCZYRJTANZIEI-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)CCCC1=CC=CC=C1 |
Canonical SMILES | CCOC(=O)C(=O)CCCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Ethyl 2-oxo-5-phenylpentanoate belongs to the class of β-keto esters, which are pivotal in condensation reactions and heterocyclic synthesis. The compound’s structure features:
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A phenyl group at the terminal carbon (C5), contributing to aromatic stability and hydrophobic interactions.
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A ketone group at C2, enabling nucleophilic additions and reductions.
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An ethyl ester at C1, facilitating esterification and hydrolysis reactions.
Comparative analysis with structurally related compounds, such as ethyl 2-methyl-5-oxo-5-phenylpentanoate (PubChem CID 132918828), reveals distinct differences in reactivity. The absence of a methyl substituent at C2 in ethyl 2-oxo-5-phenylpentanoate enhances its susceptibility to keto-enol tautomerism, a property critical in Claisen and Dieckmann condensations .
Table 1: Key Physical Properties
Property | Ethyl 2-Oxo-5-Phenylpentanoate | Ethyl 2-Methyl-5-Oxo-5-Phenylpentanoate |
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Molecular Formula | ||
Molecular Weight (g/mol) | 220.27 | 234.29 |
Key Functional Groups | Ketone, Ester, Phenyl | Ketone, Ester, Phenyl, Methyl |
Boiling Point | 280–285°C (est.) | 290–295°C (est.) |
Synthesis and Industrial Production
Grignard-Based Synthesis
A patented method for analogous β-keto esters involves the Grignard reaction of β-bromophenylethane with magnesium in methyl tert-butyl ether (MTBE), followed by addition to diethyl oxalate . Adapting this protocol for ethyl 2-oxo-5-phenylpentanoate would require:
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Grignard Reagent Formation:
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Nucleophilic Addition:
This route avoids the low yields and side reactions (e.g., Wurtz coupling) associated with traditional methods, achieving efficiencies >75% in scaled batches .
Catalytic Cycloisomerization
Recent advances in palladium-catalyzed cycloisomerization of alkynoic acids (e.g., 5-phenylpent-4-ynoic acid) suggest a novel pathway to β-keto esters . Using nanoparticles, alkynoic acids undergo intramolecular cyclization to form γ-lactones, which can be hydrolyzed and esterified to yield ethyl 2-oxo-5-phenylpentanoate . This method offers advantages in atom economy and compatibility with aqueous media.
Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with or converts the ketone to a carboxylic acid, yielding 5-phenylpentanoic acid derivatives .
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Reduction: Sodium borohydride () selectively reduces the ketone to a secondary alcohol, forming ethyl 2-hydroxy-5-phenylpentanoate, a precursor to chiral pharmaceuticals .
Ester Hydrolysis and Transesterification
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Acidic Hydrolysis: Concentrated cleaves the ethyl ester to 2-oxo-5-phenylpentanoic acid, a substrate for peptide coupling.
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Transesterification: Methanol in the presence of yields methyl 2-oxo-5-phenylpentanoate, altering solubility for chromatographic applications .
Applications in Pharmaceutical Synthesis
Ethyl 2-oxo-5-phenylpentanoate is a key intermediate in angiotensin-converting enzyme inhibitors (ACEIs), such as lisinopril and benazepril . Its keto-ester moiety undergoes:
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Michael Additions with amines to form β-amino esters.
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Condensations with thiols for sulfhydryl-containing therapeutics.
Table 2: Pharmaceutical Derivatives
Derivative | Therapeutic Use | Synthetic Pathway |
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Lisinopril Analog | Hypertension | Amidation of carboxylate |
Benazepril Intermediate | Cardiovascular disease | Reductive amination |
Catalytic and Industrial Relevance
The compound’s utility extends to:
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